molecular formula C22H20B2O6 B1313267 (R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid CAS No. 220204-00-2

(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid

Cat. No. B1313267
M. Wt: 402 g/mol
InChI Key: PNKNNZOHEMBDRL-UHFFFAOYSA-N
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Description

Boronic acids are organic compounds that are related to boric acid where one of the three hydroxyl groups is replaced by an alkyl or aryl group . They are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . They are used extensively in organic chemistry as chemical building blocks and intermediates .


Synthesis Analysis

Boronic acids are generally obtained from appropriate aromatic precursors using the lithiation/boronation reaction sequence . The synthetic processes used to obtain these active compounds are relatively simple and well known .


Molecular Structure Analysis

Boronic acids typically have high melting points. They are prone to forming anhydrides by loss of water molecules, typically to give cyclic trimers .


Chemical Reactions Analysis

Boronic acids offer a reversible and covalent binding mechanism for glucose recognition, which enables continuous glucose monitoring and responsive insulin release . The reversible and covalent reaction between boronic acids and saccharides with cis-1,2- or 1,3-diol moieties has been studied in detail .


Physical And Chemical Properties Analysis

Boronic acids are increasingly utilized in diverse areas of research. Including the interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications .

Scientific Research Applications

  • Sensing Applications

    • Boronic acids, including “®-(2,2’-Dimethoxy-[1,1’-binaphthalene]-3,3’-diyl)diboronic acid”, are increasingly utilized in diverse areas of research .
    • They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
    • These applications can be homogeneous assays or heterogeneous detection .
    • Detection can be at the interface of the sensing material or within the bulk sample .
  • Biological Labelling, Protein Manipulation, and Modification

    • The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification .
    • Boronic acids were also used for electrophoresis of glycated molecules .
  • Therapeutics Development

    • Boronic acids are also used in the development of therapeutics .
    • They are employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
  • Separation Technologies

    • Boronic acids are used in separation technologies .
    • They are used as biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems .
  • Electrophilic Trapping

    • Boronic acids, including “®-(2,2’-Dimethoxy-[1,1’-binaphthalene]-3,3’-diyl)diboronic acid”, can be used for electrophilic trapping of arylmetal intermediates with borate esters from aryl halides using Grignard reagents or through lithium–halogen exchange .
  • Stimuli-Responsive Biological and Material Chemistry Explorations

    • Boronic acid-based dynamic click chemistry has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
    • This chemistry is used in various fields such as chemical biology, medicinal chemistry, biomedical devices, and material chemistry .
    • This article also emphasizes the fundamental reactivity of these two conjugate chemistries with assorted nucleophiles at variable pHs, which is of utmost importance to any stimuli-responsive biological and material chemistry explorations .

Future Directions

To improve selectivity to glucose, a diboronic acid (DBA) structure design has been explored and has become a hot research topic for real-time glucose sensing in recent decades . This research provides a new strategy for designing efficient boronic acid glucose probes and powerful new tools for the evaluation of glucose-related diseases .

properties

IUPAC Name

[4-(3-borono-2-methoxynaphthalen-1-yl)-3-methoxynaphthalen-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20B2O6/c1-29-21-17(23(25)26)11-13-7-3-5-9-15(13)19(21)20-16-10-6-4-8-14(16)12-18(24(27)28)22(20)30-2/h3-12,25-28H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKNNZOHEMBDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC=C2C(=C1OC)C3=C(C(=CC4=CC=CC=C43)B(O)O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20B2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid
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(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid
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(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid
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(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid
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(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid
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(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid

Citations

For This Compound
5
Citations
AR Ankireddy, K Paidikondala, R Gundla… - …, 2019 - Wiley Online Library
Abstract Series of new 3,3’‐disubstituted chiral (R)‐BINOL compounds have been synthesized with good yields and short reaction time under microwave‐irradiation. The titled …
D Intrieri, DM Carminati, E Gallo - Dalton Transactions, 2016 - pubs.rsc.org
The use of diazo reagents of the general formula N2C(R)(R1) as carbene sources to create new C–C bonds is of broad scientific interest due to the intrinsic sustainability of this class of …
Number of citations: 35 pubs.rsc.org
Y Konda, AR Ankireddy, VM Velavalapalli… - Russian Journal of …, 2022 - Springer
A new class of 3,3′-disubstituted chiral (R)-BINOL-derived phosphoric acid derivatives has been prepared. The synthetic method has been optimized by involving Pd/C as a catalyst in …
Number of citations: 3 link.springer.com
D Intrieri, S Le Gac, A Caselli, E Rose… - Chemical …, 2014 - pubs.rsc.org
A new chiral iron porphyrin-based catalyst performed α-methylstyrene stereoselective cyclopropanation with excellent yields (up to 99%), enantio- and diastereoselectivities (eetrans up …
Number of citations: 41 pubs.rsc.org
S Sopeña de Frutos - 2013 - uvadoc.uva.es
La síntesis total de productos naturales policíclicos como por ejemplo, esteroides y triterpenoides policíclicos se ha llevado a cabo tradicionalmente paso a paso, es decir, mediante la …
Number of citations: 0 uvadoc.uva.es

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